Structural Pharmacophore Differentiation: Pyrimidine vs. N–H Piperazine
The target compound uniquely incorporates a 2-pyrimidinyl pharmacophore at the piperazine terminus, a feature absent in the simplest commercial analog, 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9). The pyrimidine ring provides two additional nitrogen atoms capable of functioning as hydrogen bond acceptors, which is a key determinant for H3 receptor affinity in the pyridazinyl-piperazine class . While direct comparative binding data (Ki) for the target compound is not publicly available, the general patent SAR for this chemotype indicates that N-aryl/heteroaryl piperazine modifications significantly enhance potency over unsubstituted piperazines [1].
| Evidence Dimension | Pharmacophoric complexity (Hydrogen bond acceptors) |
|---|---|
| Target Compound Data | 4 nitrogen atoms (2 pyridazine + 2 piperazine) + 2 pyrimidine nitrogens = 6 potential H-bond acceptors |
| Comparator Or Baseline | 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9); 4 nitrogen atoms, 4 potential H-bond acceptors |
| Quantified Difference | 2 additional heteroaromatic nitrogen atoms; predicted to increase binding complementarity |
| Conditions | Inferred from GPCR pharmacophore models for pyridazinyl-piperazine H3 antagonists [1] |
Why This Matters
Ensures procurement of the correct, fully elaborated ligand for H3 receptor target engagement studies where the pyrimidine moiety is essential for the intended pharmacodynamic interaction.
- [1] Pyridazinyl-piperazines and their use as histamine H3 receptor ligands. WO2005009976A1, 2004. View Source
